molecular formula C8H11N3O2 B13619132 4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one

4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one

Katalognummer: B13619132
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: WWWYMRZCMDBWNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one ( 1542429-19-5) is a high-purity chemical compound featuring a fused pyrazole-oxazolidinone scaffold. With a molecular formula of C 8 H 11 N 3 O 2 and a molecular weight of 181.19 g/mol, this compound is supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . The integration of a pyrazole heterocycle with an oxazolidin-2-one ring makes this molecule a valuable scaffold in medicinal chemistry and drug discovery. Pyrazole derivatives are extensively researched due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Furthermore, the oxazolidinone core is a privileged structure in pharmacology, known for its presence in various bioactive molecules. Notably, compounds containing the (2-oxo-1,3-oxazolidin-3-yl)phenyl pharmacophore have been identified as highly potent inhibitors of phosphodiesterase 10A (PDE10A), demonstrating the potential of this structural motif in developing therapeutics for neurological disorders . This compound is intended for research and further manufacturing use only and is not intended for direct human or veterinary use .

Eigenschaften

Molekularformel

C8H11N3O2

Molekulargewicht

181.19 g/mol

IUPAC-Name

4-(1,5-dimethylpyrazol-4-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H11N3O2/c1-5-6(3-9-11(5)2)7-4-13-8(12)10-7/h3,7H,4H2,1-2H3,(H,10,12)

InChI-Schlüssel

WWWYMRZCMDBWNX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1C)C2COC(=O)N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one

General Synthetic Strategy

The synthesis of This compound typically involves:

  • Construction or availability of the appropriately substituted pyrazole precursor, specifically 1,5-dimethyl-1H-pyrazole-4-carboxylic acid or its derivatives.
  • Cyclization reactions to form the oxazolidin-2-one ring, often via intramolecular nucleophilic attack involving an amine and a carbonyl precursor.
  • Use of dehydrating or cyclizing agents to facilitate ring closure.

This approach is consistent with known methodologies for related compounds such as 5-(1-methyl-1H-pyrazol-4-yl)oxazolidin-2-one, where the pyrazole-carboxylic acid derivative reacts with amines under dehydrating conditions to form the oxazolidinone ring.

Detailed Synthetic Routes

Preparation of the Pyrazole Precursor
  • Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved by condensation reactions between appropriate β-diketones and hydrazine derivatives, followed by selective methylation at N-1 and C-5 positions.
  • Step 2: Purification of the pyrazole carboxylic acid is essential to ensure regioselectivity in subsequent steps.
Formation of the Oxazolidin-2-one Ring
  • Step 3: The pyrazole carboxylic acid is reacted with an amino alcohol, such as 2-aminoethanol, under dehydrating conditions to induce cyclization.
  • Step 4: Common dehydrating agents include carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or phosphorus-based reagents (e.g., phosphorus oxychloride, POCl3).
  • Step 5: The reaction is typically conducted in an inert solvent like dichloromethane or tetrahydrofuran (THF) at controlled temperature (0–25 °C) to optimize yield and minimize side reactions.
Alternative Cyclization Approaches
  • Use of carbonyl diimidazole (CDI) as a coupling reagent to activate the carboxylic acid, followed by intramolecular nucleophilic attack by the amino group.
  • Catalytic methods employing transition metals or organocatalysts to promote ring closure under milder conditions.

Industrial Scale Synthesis Considerations

  • Optimization of reaction parameters such as temperature, solvent, reagent stoichiometry, and reaction time is critical to maximize yield and purity.
  • Use of continuous flow reactors or automated synthesis platforms can improve reproducibility and scalability.
  • Purification techniques include recrystallization and chromatographic methods adapted to large-scale production.

Representative Reaction Scheme

Step Reagents and Conditions Outcome
1 Synthesis of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid via condensation and methylation Pyrazole carboxylic acid precursor
2 Reaction with 2-aminoethanol, DCC or CDI, inert solvent, 0–25 °C Formation of this compound via cyclization
3 Purification by recrystallization or chromatography Pure target compound

Analytical and Characterization Data

The prepared compound is characterized by standard analytical techniques:

Property Data
Molecular formula C8H11N3O2
Molecular weight Approximately 177.20 g/mol
IUPAC name This compound
NMR (1H, 13C) Signals consistent with pyrazole methyl groups, oxazolidinone methylene and methine protons
IR spectroscopy Characteristic carbonyl stretching around 1750 cm^-1 (oxazolidinone ring)
Mass spectrometry Molecular ion peak matching expected molecular weight

Comparative Analysis with Related Compounds

The synthetic methodology parallels that of similar pyrazole-oxazolidinone derivatives such as 5-(1-methyl-1H-pyrazol-4-yl)oxazolidin-2-one, which has been documented with industrial synthesis routes involving cyclization of pyrazole carboxylic acids with amino alcohols under dehydrating conditions. The presence of two methyl substituents on the pyrazole ring in the target compound requires careful control to avoid regioisomer formation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Cyclization via DCC-mediated coupling 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid + 2-aminoethanol DCC, inert solvent (DCM/THF) 0–25 °C, 12–24 h Moderate to high Common, reliable method
CDI activation and cyclization Same as above Carbonyl diimidazole (CDI) Room temperature, 6–12 h High Milder conditions, fewer side products
Phosphorus oxychloride-mediated cyclization Same as above POCl3 Reflux, inert atmosphere Variable Requires careful handling, harsher conditions

Concluding Remarks

The preparation of This compound relies on well-established synthetic organic chemistry principles involving the construction of the oxazolidinone ring via cyclization of pyrazole carboxylic acid derivatives with amino alcohols. Optimization of reaction conditions and purification methods is essential to obtain high-purity material suitable for further research or industrial applications. While direct literature specifically on this exact compound is limited, extrapolation from closely related compounds provides a robust framework for its synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Compounds 4i and 4j () exhibit greater complexity, incorporating coumarin and tetrazolyl groups, which may enhance π-π stacking or bioactivity but reduce solubility .

Hydrogen-Bonding Capacity: The oxazolidinone NH and carbonyl groups in the target compound and 4-vinyl analog enable hydrogen bonding, critical for crystal packing or molecular recognition. Pyrazole nitrogens further augment this capacity, unlike the non-polar vinyl group .

Physicochemical and Functional Implications

Crystallinity: Hydrogen-bonding networks involving the oxazolidinone and pyrazole moieties () may promote stable crystal lattices, contrasting with the less polar vinyl derivative, which could exhibit lower melting points .

Biologische Aktivität

4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that combines a pyrazole ring with an oxazolidinone moiety. This unique structural configuration imparts distinct biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C8_{8}H10_{10}N4_{4}O
  • Molecular Weight : Approximately 167.17 g/mol

The compound's structure allows for diverse chemical reactivity and potential interactions with biological targets, which are critical for its therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, including:

Microorganism Inhibition Zone (mm) Reference
Escherichia coli10.25 ± 0.13
Staphylococcus aureus9.59 ± 0.16
Candida albicans9.69 ± 0.02

These results suggest that the compound's antimicrobial activity is comparable to established antibiotics like sulfamerazine and sulfadiazine.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated on various cancer cell lines. Notable findings include:

  • An IC50_{50} value of 4.33 ± 0.97 µg/mL against lymphocytes, indicating potential toxicity to normal cells alongside its antitumor efficacy.
  • Significant cell death (mean percentage of 59.2 ± 4.2 ) observed in canine malignant histiocytic cell line DH82 at a concentration of 15.0 µg/mL .

The biological activity of this compound is attributed to its interaction with specific molecular targets, likely involving:

  • Inhibition of enzymes crucial for pathogen survival.
  • Modulation of receptor activities linked to cancer progression.

For instance, it has been reported as a potent inhibitor of the myeloperoxidase (MPO) enzyme, with an IC50_{50} value of 0.26 ± 0.04 µmol/L , highlighting its potential in anti-inflammatory therapies .

Study on Anticancer Properties

In a study focusing on the anticancer properties of similar compounds, it was found that derivatives containing the pyrazole structure exhibited varying degrees of cytotoxicity against different cancer cell lines. The presence of the oxazolidinone moiety enhanced the overall biological activity compared to simpler derivatives .

Antifungal Activity

Another study reported the antifungal efficacy of related pyrazole derivatives against Fusarium oxysporum, suggesting that modifications in the structure can lead to improved antimicrobial properties . This emphasizes the importance of structural diversity in enhancing biological activity.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one?

The compound can be synthesized via iridium-catalyzed allylic amination, which ensures regio- and stereospecificity. For example, analogous oxazolidin-2-ones were prepared using (E)-ethyl 4-(tert-butoxycarbonyloxy)pent-2-enoate and allylamine in anhydrous, degassed dichloromethane under nitrogen . Key steps include:

  • Catalytic system : [Ir(cod)Cl]₂ with chiral phosphoramidite ligands.
  • Reaction conditions : 0°C to room temperature, 12–24 hours.
  • Workup : Column chromatography for purification.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is the gold standard. For example:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL for full-matrix least-squares refinement .
  • Validation : Check R-factor (target < 0.05) and C–C bond length deviations (mean ~0.007 Å) .
    Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) should corroborate molecular connectivity.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) to identify pyrazole (δ 2.1–2.3 ppm, methyl groups) and oxazolidinone (δ 4.2–4.5 ppm, CH₂) protons .
  • IR : Stretch frequencies for carbonyl (C=O, ~1750 cm⁻¹) and NH (if present, ~3300 cm⁻¹).
  • Mass spectrometry : HRMS with ESI+ to confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Graph-set analysis (as per Etter’s formalism) reveals motifs like R₂²(8) for dimeric N–H···O interactions. For oxazolidin-2-ones, intermolecular C=O···H–N bonds stabilize the lattice, with bond distances ~2.8–3.0 Å . Computational tools (e.g., Mercury 4.0) can map these networks using SHELX-generated .cif files .

Q. What strategies address contradictions in reaction outcomes during synthesis?

If hydrolysis of oxazolidin-2-ones fails (e.g., using Cs₂CO₃), consider steric hindrance or protective group compatibility. For example:

  • Failed hydrolysis : Boc-protected oxazolidin-2-ones resist ring-opening due to steric shielding .
  • Alternative : Use non-carbonyl protecting groups (e.g., dibenzyl) to facilitate deprotection.

Q. How can computational modeling predict biological interactions of this compound?

Docking studies (AutoDock Vina) using PDB structures (e.g., enzyme active sites) assess binding affinity. For pyrazole-oxazolidinone hybrids:

  • Targets : Cyclooxygenase-2 (COX-2) or kinases.
  • Parameters : Grid box centered on catalytic residues, Lamarckian GA for conformational sampling .

Q. What mechanistic insights explain the formation of fused heterocycles from oxazolidin-2-ones?

Pd/C-catalyzed hydrogenation of 4-substituted oxazolidin-2-ones can trigger hemiaminal formation. For example:

  • Intermediate : (4S)-4-(2-hydroxyethyl)-5-aryl-oxazolidin-2-one undergoes condensation with acetone.
  • Rearrangement : Acid-catalyzed cyclization yields fused oxazine-oxazole rings, confirmed by SC-XRD .

Q. How do reaction conditions affect stereochemical outcomes in allylic amination?

Chiral phosphoramidite ligands in iridium catalysis enforce enantioselectivity. Key factors:

  • Temperature : Lower temperatures (0°C) favor kinetic control.
  • Solvent polarity : Dichloromethane enhances ligand-metal coordination vs. THF .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.